molecular formula C21H20N2O4 B2845727 1-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903893-45-7

1-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2845727
CAS No.: 1903893-45-7
M. Wt: 364.401
InChI Key: XTOGLAWKHTWING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine-2,5-dione derivatives are a critical class of heterocyclic compounds with diverse applications in medicinal chemistry, including anticonvulsant, tyrosinase inhibitory, and enzyme-targeting activities . The compound 1-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione features a unique structural framework:

  • A pyrrolidine-2,5-dione core, known for its bioactivity and utility in synthesis.
  • An azetidine ring conjugated to the core, which may enhance conformational rigidity and metabolic stability.

Properties

IUPAC Name

1-[1-[2-(4-phenylphenoxy)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-19-10-11-20(25)23(19)17-12-22(13-17)21(26)14-27-18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-9,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOGLAWKHTWING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Anti-Convulsant Pyrrolidine-2,5-dione Derivatives

1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives (e.g., bromophenyloxy and salicylaldehyde substituents) were evaluated for GABA-transaminase inhibition, a target for anti-convulsants :

Compound Substituent IC₅₀ (GABA-T Inhibition) Reference Standard (Vigabatrin IC₅₀)
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione 4-Bromophenyloxy 100.5 ± 5.2 mM 160.4 ± 6.2 mM (Vigabatrin)
1-(4-Acetylphenyl)-3-(salicylaldehyde)-pyrrolidine-2,5-dione Salicylaldehyde 160.4 ± 6.2 mM Same

Key Differences :

  • The target compound’s azetidine-biphenyloxy acetyl group may improve blood-brain barrier penetration compared to aryloxy substituents.
  • The absence of an acetylphenyl group might reduce off-target interactions.

Indole-Substituted Pyrrolidine-2,5-diones

Compounds synthesized by the Medical University of Gdańsk (e.g., 4f , 4g , 4h , 4i ) feature indol-3-yl-piperidinyl substituents linked to pyrrolidine-2,5-dione :

Compound Substituents Yield (%) Melting Point (°C) Notable Features
4f 5-Methoxyindol-3-yl, piperidinyl-propyl 93.8 100–109 High yield, dual indole moieties
4g Indol-3-yl, piperidinyl-ethyl 41.7 104–108 Lower yield, simpler structure
4h 5-Fluoroindol-3-yl, piperidinyl-ethyl 57.2 203–204 Fluorine-enhanced bioavailability

Key Differences :

  • The target compound lacks indole moieties , which are critical for serotonin receptor interactions in compounds like 4f–4i.
  • The biphenyloxy group may offer superior hydrophobic binding compared to indole’s planar structure.

Halogenated Pyrrolidine-2,5-diones

1-(2-Chloroethyl)pyrrolidine-2,5-dione (CAS 1203-24-3) and 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione (CAS 5344-82-1) highlight the role of halogenation in reactivity and toxicity :

  • However, halogens may raise toxicity concerns (e.g., metabolic release of HCl).

Key Differences :

  • The target compound’s biphenyloxy acetyl group avoids halogen-related toxicity risks.
  • The azetidine ring may reduce unintended alkylation reactions common in chloro derivatives.

Piperidine and Azetidine Analogues

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one demonstrates the pharmacological importance of piperidine/azetidine cores :

  • Piperidine derivatives often target neurotransmitter receptors (e.g., dopamine, serotonin).
  • The target compound’s azetidine ring (4-membered vs.

Benzothiazole and Biphenyl Derivatives

1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione (NSC724939) is used in high-throughput screening for kinase inhibition :

  • The benzothiazole group enables intercalation with DNA or enzyme active sites.
  • The target compound’s biphenyl group may offer similar π-stacking capabilities but with distinct steric effects.

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione?

The synthesis typically involves multi-step reactions, including:

  • Azetidine ring formation : Alkylation or cyclization of precursors with amines.
  • Acetylation : Reaction of the azetidine intermediate with 2-([1,1'-biphenyl]-4-yloxy)acetyl chloride.
  • Pyrrolidine-2,5-dione conjugation : Coupling via nucleophilic substitution or amidation. Key reagents include DMF as a solvent, potassium carbonate as a base, and controlled heating (150°C) for cyclization. Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography .

Q. How is structural characterization of this compound performed?

Structural validation combines:

  • Spectroscopy : 1^1H/13^{13}C NMR (δ 10.01 ppm for carbonyl groups), FT-IR (C=O stretches at 1674–1731 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C19_{19}H18_{18}N2_2O3_3, MW 322.4 g/mol) .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemistry .

Q. What preliminary biological screening assays are recommended?

Initial pharmacological evaluation includes:

  • Enzyme inhibition assays : Test against kinases or proteases due to the pyrrolidine-dione core’s electrophilic reactivity.
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Receptor binding studies : Screen for interactions with GPCRs or serotonin receptors, given structural similarities to neuroactive compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Apply Design of Experiments (DoE) methodologies:

  • Variables : Temperature (80–150°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd for cross-coupling).
  • Response surface modeling to identify optimal conditions. For example, highlights reduced experimentation via statistical screening (e.g., fractional factorial design) .
  • In-line analytics (e.g., HPLC) to monitor intermediate stability and minimize side reactions .

Q. What computational strategies predict biological targets or mechanism of action?

  • Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., NMDA or GABAA_A receptors) .
  • Quantum chemical calculations : Assess electrophilicity of the pyrrolidine-dione ring for covalent binding potential.
  • Machine learning : Train models on PubChem BioAssay data to predict activity against neurodegenerative targets .

Q. How to resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell type, IC50_{50} protocols). For instance, discrepancies in cytotoxicity may arise from varying serum concentrations in cell media.
  • SAR studies : Systematically modify substituents (e.g., biphenyl vs. naphthyl groups) to isolate pharmacophores. demonstrates how piperazine vs. azetidine moieties alter receptor affinity .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies enhance metabolic stability for in vivo studies?

  • Prodrug design : Mask the pyrrolidine-dione carbonyl with ester groups to reduce hepatic clearance.
  • Isotope labeling : Incorporate 14^{14}C or 3^3H for pharmacokinetic tracing.
  • Microsomal stability assays : Identify metabolic hotspots (e.g., azetidine ring oxidation) for structural hardening .

Methodological Considerations

Q. How to design a robust SAR study for this compound?

  • Scaffold diversification : Synthesize analogs with variations in the biphenyl-oxyacetyl group (e.g., halogenation, methoxy substitutions) .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity.
  • Covalent docking : Prioritize derivatives with predicted Michael acceptor reactivity for kinase inhibition .

Q. What analytical techniques quantify trace impurities in the final product?

  • HPLC-MS : Detect and quantify side-products (e.g., unreacted azetidine intermediates).
  • NMR spiking : Add authentic standards to identify impurities via 1^1H NMR peak splitting.
  • Elemental analysis : Verify stoichiometry (e.g., %N deviation indicates decomposition) .

Q. How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measure protein thermal stability changes upon compound treatment.
  • Silencing/overexpression : Use CRISPR or siRNA to confirm phenotype dependency on suspected targets.
  • Chemical proteomics : Employ affinity-based probes to pull down interacting proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.